N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and a cyclic structure. The name suggests it contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also appears to have a methoxy group (-OCH3) and an amide group (-CONH2) attached to the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazepine ring, followed by various functional group interconversions to introduce the amide and methoxy groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazepine ring likely contributes significantly to the compound’s three-dimensional structure, as the ring can adopt various conformations .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group might be hydrolyzed under acidic or basic conditions, and the methoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide and methoxy groups could impact the compound’s solubility in various solvents .Scientific Research Applications
Synthesis and Antimicrobial Screening
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating thiazole rings have shown inhibitory actions against various strains of bacteria and fungi, indicating potential use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Tubulin-binding and Anticancer Activity
Dibenz[c,e]oxepines, which share some structural resemblance, have been investigated for their ability to inhibit tubulin polymerization and exhibit cytotoxicity against leukemia cells. This suggests possible applications in cancer research, specifically in identifying novel chemotherapeutic agents (Edwards, Hadfield, Wallace, & Ducki, 2011).
Neuropharmacological Applications
Hexahydrobenzo[a]phenanthridine derivatives, akin in structure to the compound , have been studied for their effects on dopamine receptors, indicating potential research applications in neuropharmacology, particularly in the study of dopamine-related disorders (Smith, Nichols, Mailman, & Lawler, 1997).
Serotonin Receptor Antagonists
Studies on benzodiazepine analogs have explored their antagonistic effects on serotonin receptors, highlighting possible applications in understanding and treating disorders related to serotonin dysregulation (Harada et al., 1995).
Antiproliferative Effects on Cancer Cells
Research on pyrazolodiazepinones has demonstrated antiproliferative activities on melanoma and hematopoietic cell lines, suggesting the potential of similar compounds in cancer treatment research (Kim et al., 2011).
Fungicidal Activity
Derivatives of benzo[e][1,2]oxazepinones have shown moderate to high fungicidal activities against several phytopathogenic fungi, indicating their potential application in agricultural research to develop new fungicides (Yang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-12-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSXLPJDILESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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